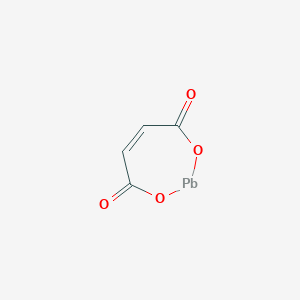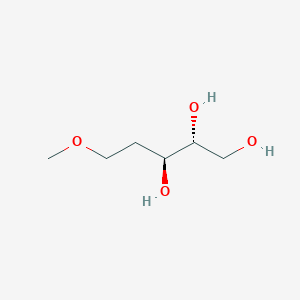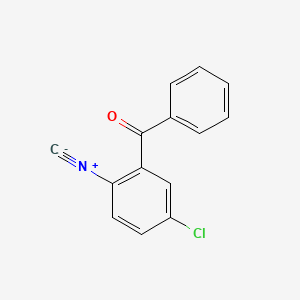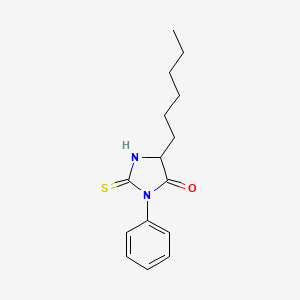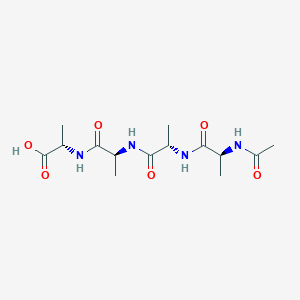
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine is a chemical compound with the molecular formula C11H19N3O5. It is a peptide consisting of four alanine residues with an acetyl group attached to the N-terminus. This compound is known for its stability and unique properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine typically involves the stepwise coupling of alanine residues. The process begins with the acetylation of the N-terminus of the first alanine residue, followed by the sequential addition of the remaining alanine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over the reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating the purification and isolation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Reaction with oxidizing agents, potentially leading to the formation of new functional groups.
Reduction: Reaction with reducing agents, which can alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or enzymatic catalysts at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield individual alanine residues, while oxidation and reduction can lead to various modified peptides .
Applications De Recherche Scientifique
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based treatments.
Industry: Utilized in the development of new materials and biotechnological processes.
Mécanisme D'action
The mechanism of action of N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and the peptide backbone play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-l-alanyl-l-alanyl-l-alanine: A shorter peptide with similar properties.
N-acetyl-l-alanyl-l-alanine: An even shorter peptide, also used in similar research contexts.
Uniqueness
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine stands out due to its longer peptide chain, which provides unique stability and interaction properties. This makes it particularly useful in studies requiring longer peptide sequences and more complex interactions .
Propriétés
Formule moléculaire |
C14H24N4O6 |
|---|---|
Poids moléculaire |
344.36 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N4O6/c1-6(15-10(5)19)11(20)16-7(2)12(21)17-8(3)13(22)18-9(4)14(23)24/h6-9H,1-5H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)(H,23,24)/t6-,7-,8-,9-/m0/s1 |
Clé InChI |
YYZJRQOAVRANIE-JBDRJPRFSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)


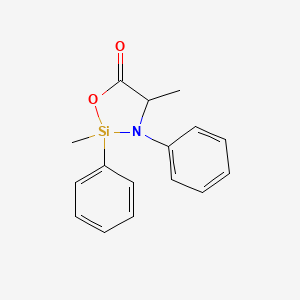
![N-Butanol,[1-14C]](/img/structure/B13811629.png)

![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
